molecular formula C8H13FO4 B11722527 [(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

Cat. No.: B11722527
M. Wt: 192.18 g/mol
InChI Key: CBUOAPQBVNPHQS-DBRKOABJSA-N
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Description

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is a chemical compound known for its unique structural properties. It is characterized by a furodioxolane ring system with a fluorine atom and two methyl groups. This compound is a white to off-white solid that is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of fluorinated intermediates and protective groups to ensure the stability of the compound during synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. The fluorine atom and the furodioxolane ring system play crucial roles in its binding affinity and reactivity. The pathways involved include the modulation of enzymatic activities and interactions with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
  • 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol

Uniqueness

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the furodioxolane ring system differentiates it from other similar compounds, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13FO4

Molecular Weight

192.18 g/mol

IUPAC Name

[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C8H13FO4/c1-8(2)12-6-5(9)4(3-10)11-7(6)13-8/h4-7,10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1

InChI Key

CBUOAPQBVNPHQS-DBRKOABJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)F)C

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)F)C

Origin of Product

United States

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